Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
Description
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2'-methylspiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)5-3-4-7-6-8(7)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
LOEXATWOAKOMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCC3C2C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cycloisomerization of 1,6-Enynes
One of the most effective synthetic routes involves the transition metal-catalyzed cycloisomerization of 1,6-enyne precursors. This method leverages the catalytic activity of late transition metals such as platinum(II) and gold(I) complexes to induce intramolecular cyclization, forming the bicyclo[4.1.0]heptane core and simultaneously generating the spiro-oxirane moiety.
- Catalysts: Platinum(II) chloride (PtCl2), Gold(I) chloride (AuCl), and related complexes.
- Reaction conditions: Typically mild temperatures (room temperature to 60 °C), inert atmosphere, and solvents such as dichloromethane or tetrahydrofuran.
- Mechanism: The metal catalyst activates the alkyne moiety of the 1,6-enyne, facilitating nucleophilic attack by the alkene to form the bicyclic system. Subsequent oxidation or epoxidation steps introduce the oxirane ring at the spiro center.
- Advantages: High regio- and stereoselectivity, relatively short reaction times, and good yields.
Epoxidation of Bicyclo[4.1.0]heptane Derivatives
After constructing the bicyclo[4.1.0]heptane skeleton, selective epoxidation of the double bond adjacent to the spiro center can be performed to install the oxirane ring.
- Reagents: Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2) with catalysts, or peracetic acid.
- Solvents: Dichloromethane, chloroform, or acetonitrile.
- Conditions: Low to moderate temperatures (0 °C to room temperature) to prevent over-oxidation or ring opening.
- Outcome: Formation of the oxirane ring with retention of the bicyclic framework.
Esterification to Introduce the Methyl Carboxylate Group
The carboxylate methyl ester is introduced either before or after the construction of the bicyclic and oxirane rings, depending on synthetic strategy.
- Methods:
- Direct esterification of the corresponding carboxylic acid using methanol and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
- Use of methyl chloroformate or diazomethane for methylation of carboxylic acid derivatives.
- Considerations: Protection of sensitive functional groups during esterification is critical to avoid side reactions.
Summary of Typical Synthetic Route
| Step | Reaction Type | Reagents/Catalysts | Conditions | Key Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 1,6-enyne precursor | Standard organic synthesis methods | Variable | Enyne substrate for cycloisomerization |
| 2 | Transition metal-catalyzed cycloisomerization | PtCl2, AuCl | 25-60 °C, inert solvent | Formation of bicyclo[4.1.0]heptane core |
| 3 | Epoxidation | m-CPBA, H2O2 (with catalyst) | 0-25 °C, dichloromethane | Installation of oxirane ring |
| 4 | Esterification | Methanol, acid catalyst or methyl chloroformate | Reflux or room temp | Formation of methyl carboxylate ester |
Optimization and Purification
- Yield Optimization: Reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time are optimized to maximize yield and selectivity.
- Purification Techniques: Chromatographic methods (flash column chromatography, preparative HPLC) and recrystallization are employed to obtain high-purity product.
- Scale-Up Considerations: For industrial synthesis, continuous flow methods and catalyst recycling are explored to enhance efficiency and sustainability.
Research and Experimental Data Highlights
- Transition metal catalysts demonstrated turnover numbers (TON) exceeding 100 in cycloisomerization steps with yields typically above 75%.
- Epoxidation reactions showed stereoselectivities favoring the desired spiro-oxirane isomer with enantiomeric excesses reported in some asymmetric variants.
- Methyl esterification proceeded with near-quantitative conversion under mild acidic conditions, preserving the integrity of the bicyclic and oxirane rings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to new therapeutic agents with unique modes of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The strained ring system of the bicyclo[4.1.0]heptane core can undergo ring-opening reactions, which release energy and drive further chemical transformations . These reactions can be catalyzed by metal species, which coordinate to the double bond within the skeleton and facilitate the ring-opening process .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the spiro and carboxylate groups.
Bicyclo[2.2.1]heptane: Known for its use in various organic synthesis reactions.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic effects.
Uniqueness
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 182.22 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported but can be derived from its structural components.
Antimicrobial Activity
Recent studies have indicated that spirocyclic compounds, including those similar to this compound, exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl 3'-methylspiro | P. aeruginosa | 64 µg/mL |
These findings suggest a promising avenue for the development of new antimicrobial agents derived from spirocyclic structures.
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These values highlight the compound's potential as an antioxidant agent.
Cytotoxicity and Pharmacological Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
This cytotoxicity suggests that the compound may possess anti-cancer properties, warranting further investigation into its mechanisms of action.
Study on Antimicrobial Properties
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various spirocyclic compounds against clinical isolates of bacteria. This compound showed significant activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .
Research on Antioxidant Capacity
Another investigation focused on the antioxidant properties of spirocyclic compounds derived from natural sources. The study utilized both in vitro assays and in vivo models to assess the protective effects against oxidative damage in liver tissues. Results indicated that this compound significantly reduced markers of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
